molecular formula C29H52 B057358 5beta-Stigmastane CAS No. 4705-29-7

5beta-Stigmastane

Cat. No. B057358
CAS RN: 4705-29-7
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-LKHYOGBDSA-N
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Description

5beta-Stigmastane is a type of stigmastane . It is a steroidal saponin found in various plants and has a molecular formula of C29H52 .


Synthesis Analysis

The synthesis of 5beta-Stigmastane involves the use of β-sitosterol and cholesterol. The process includes the formation of 3β-Chloro-5α,7α-dibromo-6-ketosteroids from β-sitosterol and cholesterol . Another synthesis method involves the use of intermediate 5-hydroxy-6-ketosteroids to synthesize 5β-hydroxy-6-ketosteroid oximes .


Molecular Structure Analysis

The molecular structure of 5beta-Stigmastane is characterized by a molecular formula of C29H52. Its average mass is 400.723 Da and its monoisotopic mass is 400.40690 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5beta-Stigmastane include a molecular formula of C29H52 and an average mass of 400.723 Da .

Scientific Research Applications

Biological Interest

5beta-Stigmastane is a stigmastane , which is a class of steroids. It is part of the Chemical Entities of Biological Interest (ChEBI), a freely available dictionary of molecular entities focused on ‘small’ chemical compounds . This suggests that 5beta-Stigmastane has potential applications in biological research, particularly in the study of molecular entities and their interactions.

Anti-Neuroinflammatory Activity

Research has shown that polyhydric stigmastane-type steroids derived from Vernonia amygdalina have anti-neuroinflammatory activity . These compounds were found to suppress LPS-induced IκB degradation and restrict the activation of the PI3K/AKT and p38 MAPK pathways . This suggests that 5beta-Stigmastane could potentially be used in the development of treatments for neuroinflammatory conditions.

Pharmaceutical Research

Stigmasterol, an unsaturated phytosterol that belongs to the steroids class , has been used as a candidate for synthetic modification with the aim of enhancing anticancer activity . Given that 5beta-Stigmastane is a type of stigmastane, it could potentially be used in similar pharmaceutical research applications.

Natural Product Research

Vernonia amygdalina, a plant that contains stigmastane-type steroids, has been found to possess various bioactivities, including anticancer, antioxidant, antimalarial, antidiabetic, anthelmintic, and antibacterial activities . This suggests that 5beta-Stigmastane could be of interest in natural product research, particularly in the study of the bioactive properties of plant-derived compounds.

Agricultural Industry

Vernonia amygdalina, which contains stigmastane-type steroids, has been used as insect antifeedants and applied in the agricultural industry . This suggests that 5beta-Stigmastane could potentially be used in the development of natural insecticides or other agricultural products.

Drug Innovation

Natural products are great treasures for the discovery of lead compounds in drug innovation . Given that 5beta-Stigmastane is a natural product, it could potentially be used in the discovery and development of new drugs.

Future Directions

The future directions of 5beta-Stigmastane research could involve further exploration of its potential biological activities, such as its anti-tumor effects . Additionally, understanding its role in bile acid synthesis and steroid hormone metabolism could be another area of future research .

properties

IUPAC Name

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBHKNPLNHLYHT-LKHYOGBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025645
Record name (5beta)-Stigmastane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5beta-Stigmastane

CAS RN

4705-29-7
Record name (5beta)-Stigmastane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmastane, (5β)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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